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molecular formula C16H15NO4 B3109333 {[4-(Benzyloxy)phenyl]formamido}acetic acid CAS No. 171806-97-6

{[4-(Benzyloxy)phenyl]formamido}acetic acid

Cat. No. B3109333
M. Wt: 285.29 g/mol
InChI Key: FXMAMTNSEWYEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
COC(=O)CNC(=O)c1ccc(OCc2ccccc2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(CNC(=O)c1ccc(OCc2ccccc2)cc1)Oc1c(F)c(F)c(F)c(F)c1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:33][O:34][C:35](=[O:36])[CH2:37][NH:38][C:39](=[O:40])[c:41]1[cH:42][cH:43][c:44]([O:45][CH2:46][c:47]2[cH:48][cH:49][cH:50][cH:51][cH:52]2)[cH:53][cH:54]1.[F:1][c:2]1[c:3]([O:8][C:9]([CH2:10][NH:11][C:12]([c:13]2[cH:14][cH:15][c:16]([O:19][CH2:20][c:21]3[cH:22][cH:23][cH:24][cH:25][cH:26]3)[cH:17][cH:18]2)=[O:27])=[O:28])[c:4]([F:5])[c:6]([F:7])[c:29]([F:30])[c:31]1[F:32]>>[O:8]=[C:9]([CH2:10][NH:11][C:12]([c:13]1[cH:14][cH:15][c:16]([O:19][CH2:20][c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[cH:17][cH:18]1)=[O:27])[OH:28]

Inputs

Step One
Name
COC(=O)CNC(=O)c1ccc(OCc2ccccc2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)CNC(=O)c1ccc(OCc2ccccc2)cc1
Name
O=C(CNC(=O)c1ccc(OCc2ccccc2)cc1)Oc1c(F)c(F)c(F)c(F)c1F
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(CNC(=O)c1ccc(OCc2ccccc2)cc1)Oc1c(F)c(F)c(F)c(F)c1F

Outcomes

Product
Name
Type
product
Smiles
O=C(O)CNC(=O)c1ccc(OCc2ccccc2)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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